7-Fluorobenzo[b]thiophene
Overview
Description
7-Fluorobenzo[b]thiophene is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom at the 7th position of the benzo[b]thiophene structure can significantly alter the electronic and steric properties of the molecule, potentially affecting its reactivity and utility in various applications, such as in the development of conducting polymers and fluorophores .
Synthesis Analysis
The synthesis of substituted benzo[c]thiophenes, which are structurally related to 7-fluorobenzo[b]thiophene, has been reported using a classical five-step route starting from the corresponding substituted phthalic acid or anhydride . Although the specific synthesis of 7-fluorobenzo[b]thiophene is not detailed in the provided papers, similar synthetic strategies could be employed, such as electrophilic aromatic substitution to introduce the fluorine atom onto the benzo[b]thiophene core. Additionally, the synthesis of fluorinated oligomers and derivatives of benzo[c]thiophene has been achieved through methods like the Sonogashira cross-coupling reaction, which could be adapted for the synthesis of 7-fluorobenzo[b]thiophene .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be analyzed using techniques such as NMR spectroscopy. For instance, the structure analysis of poly(tetrafluorobenzo[c]thiophene) and its oligomers was performed using 1D and 2D NMR techniques, providing characteristic spectroscopic data for the aromatic structure . These methods could be applied to 7-fluorobenzo[b]thiophene to determine its structural characteristics and confirm the position of the fluorine atom.
Chemical Reactions Analysis
The reactivity of benzo[b]thiophene derivatives can be influenced by the presence of substituents on the thiophene rings. For example, the development of 4,4'-bibenzo[c]thiophene fluorophores with various substituents demonstrated how these modifications can affect the photoabsorption and fluorescence properties of the molecules . Similarly, the introduction of a fluorine atom in 7-fluorobenzo[b]thiophene could impact its reactivity in chemical reactions, potentially making it a useful component in the synthesis of novel materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are tunable through substitution. For instance, the introduction of electron-withdrawing groups such as fluorine can shift the redox potentials and alter the electrochemical bandgap of the resulting polymers . The thermal stability of these compounds can also be assessed through thermogravimetric analysis, as demonstrated for non-symmetrical benzothiadiazole derivatives . The physical properties, such as solubility and melting point, would also be important to characterize for 7-fluorobenzo[b]thiophene, although specific data is not provided in the papers.
Scientific Research Applications
Synthesis and Pharmacological Potential
7-Fluorobenzo[b]thiophene derivatives have been explored for their potential in pharmacology. A study by Chapman, Clarke, and Sawhney (1968) demonstrated the synthesis of various halogenobenzo[b]thiophen derivatives, including 7-fluoro variants, highlighting their relevance in pharmaceutical research (Chapman, Clarke, & Sawhney, 1968). Additionally, research by Queiroz et al. (2007) synthesized new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, assessing their antioxidant properties and establishing structure-activity relationships (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Application in Organic Chemistry
The work of Bridges et al. (1993) involved the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, potent inhibitors of urokinase-type plasminogen activator, highlighting the compound's utility in developing selective inhibitors (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993). Li et al. (2019) developed an asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, indicating the role of similar compounds in creating chiral centers in organic synthesis (Li, Lin, & Du, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-fluoro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJVBIZDVKSGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619075 | |
Record name | 7-Fluoro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorobenzo[b]thiophene | |
CAS RN |
346592-74-3 | |
Record name | 7-Fluoro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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